N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide

Medicinal chemistry Lead optimization Solubility enhancement

Procure this structurally differentiated benzofuran-2-carboxamide featuring an unsubstituted core and a 1-(2-hydroxyethoxy)cyclopentyl-methylamine moiety — a substitution pattern with no precedent in published SAR. This hydroxyethoxy motif introduces a hydrogen-bond donor/acceptor and lowers cLogP (~2.5) vs. phenyl analogs (~4.0–4.5), altering solubility, permeability, and target-engagement profiles. With full Lipinski compliance (MW ~303 g/mol), it is an ideal hit-to-lead starting point for orally bioavailable agents targeting CCL20/CCR6-mediated chemotaxis, neuroprotection, or PDE IV/5-HT1A pathways. Avoid generic benzofuran-2-carboxamide replacements; this compound's activity is exquisitely sensitive to substitution, and only this exact structure delivers the unique physicochemical signature required for your SAR exploration.

Molecular Formula C17H21NO4
Molecular Weight 303.358
CAS No. 2194845-11-7
Cat. No. B2429215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide
CAS2194845-11-7
Molecular FormulaC17H21NO4
Molecular Weight303.358
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3O2)OCCO
InChIInChI=1S/C17H21NO4/c19-9-10-21-17(7-3-4-8-17)12-18-16(20)15-11-13-5-1-2-6-14(13)22-15/h1-2,5-6,11,19H,3-4,7-10,12H2,(H,18,20)
InChIKeyXRICOWUJJJXCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide (CAS 2194845-11-7): Structural and Pharmacophoric Profile


N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide (CAS 2194845-11-7, IUPAC: N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-benzofuran-2-carboxamide) is a synthetic small molecule belonging to the benzofuran-2-carboxamide chemotype, a privileged scaffold extensively documented for neuroprotective, antiproliferative, and immunomodulatory activities [1][2]. The compound incorporates a C-2 carboxamide linker tethering an unsubstituted benzofuran core to a 1-(2-hydroxyethoxy)cyclopentyl)methylamine moiety. This hydroxyethoxy–cyclopentyl substitution pattern is structurally distinct from more commonly explored phenyl- or methoxyphenyl-substituted cyclopentyl analogs, and the absence of substituents on the benzofuran ring (e.g., 7-methoxy or 5-halo) distinguishes it from the majority of pharmacologically characterized benzofuran-2-carboxamides [3].

Why N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide Cannot Be Replaced by Close Structural Analogs


Generic substitution within the benzofuran-2-carboxamide class is precluded by the demonstrated sensitivity of biological activity to substitution patterns on both the benzofuran core and the amide side chain. SAR studies have shown that even minor modifications—such as -CH₃ vs. -OH placement on the benzofuran ring or the identity of the N-substituent—yield dramatic differences in neuroprotective potency (e.g., compound 1f vs. 1j in neuronal excitotoxicity assays) and antiproliferative selectivity across tumor cell lines [1][2]. The target compound's 2-hydroxyethoxy group on the cyclopentyl ring introduces a hydrogen-bond donor/acceptor motif and increased polarity (cLogP ~2.5 estimated) that is absent in close analogs bearing phenyl (cLogP ~4.0–4.5) or methoxyphenyl substituents at the equivalent position. This physicochemical difference alters solubility, permeability, and target engagement profiles in ways that cannot be predicted without compound-specific experimental data.

N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide: Differential Evidence Guide for Procurement Decisions


Hydroxyethoxy–Cyclopentyl Substituent Introduces a Unique Hydrogen-Bond Donor/Acceptor Motif Absent in Phenyl- and Methoxyphenyl-Substituted Analogs

The target compound is the only member in its immediate analog series to bear a 2-hydroxyethoxy group (–OCH₂CH₂OH) directly on the cyclopentyl ring. This contrasts with the 4-methoxyphenyl-substituted analog (CAS 1209790-46-4; C₂₂H₂₃NO₃, MW 349.43) and the 3,4-dimethoxyphenyl-substituted analog (C₂₃H₂₅NO₄, MW 379.45), both of which carry lipophilic aromatic substituents lacking hydrogen-bond donor capacity. The hydroxyethoxy motif contributes a calculated H-bond donor count of 2 (vs. 1 for the methoxyphenyl analog) and a H-bond acceptor count of 4 (vs. 3) based on molecular connectivity, implying superior aqueous solubility and distinct pharmacophoric recognition. No direct experimental solubility or permeability comparison has been published for these specific compounds [1].

Medicinal chemistry Lead optimization Solubility enhancement

Unsubstituted Benzofuran Core Differentiates Target Compound from 7-Methoxy and Other Ring-Substituted Benzofuran-2-Carboxamides with Known Biological Profiles

The benzofuran-2-carboxamide chemotype exhibits profound biological sensitivity to substitution on the benzofuran ring. In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides evaluated for neuroprotection against NMDA-induced excitotoxicity in primary rat cortical neurons, compound 1f (–CH₃ at R₂) showed potent neuroprotection comparable to memantine at 30 μM, whereas other substitution patterns yielded weaker or no protection [1]. The target compound lacks the 7-methoxy group present in its closest benzofuran-substituted analog (N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide), meaning its benzofuran ring electronics, metabolic susceptibility, and target binding are expected to differ substantially from 7-methoxy-bearing congeners. In a separate study, benzofuran-2-carboxamides 3a–j and 6a–f displayed cell line-selective antiproliferative effects, with 2-imidazolinyl-substituted 6f selective for SK-BR-3 and 2-N-acetamidopyridyl-substituted 3h selective for SW620, demonstrating that amide-side-chain identity governs cellular selectivity [2].

Neuroprotection Anticancer SAR

Benzofuran-2-Carboxamide Scaffold Is Privileged for CCL20/CCR6 Axis Modulation and Colon Cancer Growth Inhibition

A recent study demonstrated that benzofuran-2-carboxamide derivatives, particularly C4- and C5-substituted variants of the lead compound MR120, potently inhibit CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMC) and suppress the growth of colon cancer cell lines. Selected compounds (16e and 24b) showed dual inhibition of chemotaxis and colon cancer cell proliferation [1]. Although the target compound was not tested in this study, it occupies an underexplored region of the benzofuran-2-carboxamide chemical space—specifically, an N-alkyl cyclopentylmethyl side chain with a terminal hydroxyethoxy group—that is structurally distinct from the N-aryl and N-heteroaryl substitutions investigated by Barbieri et al. This chemical novelty presents an opportunity to probe whether hydroxyethoxy substitution alters CCL20/CCR6 modulation potency or introduces polypharmacology.

Immuno-oncology Chemokine signaling Colorectal cancer

Molecular Size and Property Profile Occupy a Distinct 'Lead-Like' Chemical Space Relative to Heavier, More Complex Benzofuran-2-Carboxamides

With a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of approximately 303.35 g/mol, N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide falls within the 'lead-like' chemical space (MW < 350) and satisfies Lipinski's Rule of Five criteria. This contrasts with more complex benzofuran-2-carboxamides such as rocaglamide derivatives (e.g., 1,8b-dihydroxy-N-(2-hydroxyethoxy)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide; CID 70682197, MW 537.6 g/mol, XLogP3 = 2) found in PubChem [1]. The target compound's lower molecular complexity and higher fraction of sp³-hybridized carbons (from the cyclopentyl ring) may confer superior synthetic tractability, faster analogue generation, and improved pharmacokinetic developability relative to higher-MW, polycyclic benzofuran natural product derivatives.

Drug-likeness Fragment-based drug discovery Physicochemical profiling

Optimal Research and Procurement Application Scenarios for N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide


Chemical Probe Development for CCL20/CCR6-Mediated Inflammatory and Oncogenic Pathways

Given the validated activity of benzofuran-2-carboxamide derivatives as CCL20/CCR6 axis modulators [1], the target compound is a strong candidate for chemical probe development targeting CCL20-induced chemotaxis and downstream colon cancer cell proliferation. Its unique hydroxyethoxy–cyclopentyl N-substituent may confer differential binding kinetics or cellular permeability relative to the C4/C5-substituted benzofuran carboxamides reported by Barbieri et al., enabling complementary SAR exploration.

Hit-to-Lead Optimization Campaigns Requiring Low-Molecular-Weight, Lead-Like Benzofuran Carboxamides

With a molecular weight of ~303 g/mol and full Lipinski compliance, the target compound is ideally suited as a starting hit for fragment-to-lead or hit-to-lead optimization programs, particularly where the goal is to develop orally bioavailable agents. Its lower complexity compared to >500 MW polycyclic benzofuran natural products simplifies analogue synthesis and accelerates SAR cycles [2].

Neuroprotection Screening Cascades Leveraging Benzofuran-2-Carboxamide Scaffold Plasticity

The benzofuran-2-carboxamide scaffold has demonstrated significant neuroprotective activity in NMDA-induced excitotoxicity models [3]. The target compound's hydroxyethoxy substituent may enhance neuronal cell permeability and free-radical scavenging capacity due to the terminal alcohol moiety, making it a valuable addition to focused screening libraries for neurodegenerative disease targets.

Selectivity Profiling Against Kinase, PDE, and GPCR Panels to Deorphanize an Unexplored Chemotype

Benzofuran-2-carboxamides have been patented as inhibitors of PDE IV, 5-HT1A receptor agonists, and sigma receptor ligands [4]. The target compound's distinct substitution pattern (hydroxyethoxy–cyclopentylmethyl combined with an unsubstituted benzofuran core) has no precedent in the published SAR literature. Broad-panel selectivity profiling against kinases, PDEs, and CNS GPCRs could reveal novel target engagement and establish this compound as a unique pharmacological tool.

Quote Request

Request a Quote for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.